2-Ethylbutyl acetate

Übersicht

Beschreibung

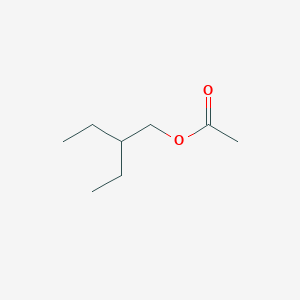

2-Ethylbutyl acetate is an organic compound with the chemical formula C8H16O2 . It is a clear, colorless liquid with a fruity odor, often described as reminiscent of pear and strawberry. This compound is commonly used as a solvent in various industrial applications and as a flavoring agent in the food industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethylbutyl acetate can be synthesized by reacting 2-ethylbutanol with acetic anhydride or acetic acid in the presence of sulfuric acid as a catalyst . The reaction typically proceeds as follows:

CH3COOH+CH3CO2CH2CH(C2H5)2→CH3CO2CH2CH(C2H5)2+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the esterification of 2-ethylbutanol with acetic acid under controlled conditions. The reaction is typically carried out in a batch reactor, and the product is purified through distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylbutyl acetate, being an ester, undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce and .

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as or .

Oxidation: Strong oxidizing agents like or .

Major Products Formed

Hydrolysis: 2-Ethylbutanol and acetic acid.

Transesterification: Different esters and alcohols.

Oxidation: Acetic acid and other oxidation products.

Wissenschaftliche Forschungsanwendungen

Flavoring Agent in Food Industry

Overview

2-Ethylbutyl acetate is utilized as a flavoring agent in the food industry. Its sweet, apricot, and banana-like taste makes it suitable for enhancing the flavor profile of various food products.

Regulatory Status

The use of this compound in food is regulated by organizations such as the FDA and FEMA (Flavor and Extract Manufacturers Association). It is classified under FEMA No. 2425, indicating its recognized safety for consumption at specified levels.

Case Studies

- Flavoring Applications : Research indicates that this compound is effectively used in confectionery and soft drinks to impart fruity flavors. A study highlighted its successful incorporation into flavored beverages without adverse effects on taste perception or safety .

Fragrance Industry

Overview

In the fragrance industry, this compound serves as a key ingredient due to its pleasant scent profile. It is often blended with other aroma compounds to create complex fragrances.

Safety Assessments

According to the RIFM (Research Institute for Fragrance Materials), extensive safety assessments have shown that this compound does not pose significant risks for skin sensitization or genotoxicity . This makes it a favorable choice for use in personal care products.

Application Examples

- Perfumes and Cosmetics : The compound is frequently included in perfumes and cosmetic formulations, contributing to the overall olfactory experience while maintaining safety standards .

Solvent in Chemical Processes

Overview

this compound is employed as a solvent in various chemical reactions and processes due to its effective solvent properties and moderate volatility.

Physical Properties

- Molecular Formula : C8H16O2

- Molecular Weight : 144.22 g/mol

- Boiling Point : Approximately 157°C

- Vapor Pressure : 0.87 kPa at 25°C

These properties allow it to dissolve a wide range of polar and non-polar substances, making it versatile for laboratory and industrial applications .

Environmental Impact and Safety

Toxicological Profile

The environmental assessment of this compound indicates that it is not classified as persistent, bioaccumulative, or toxic (PBT). Its risk quotients based on current usage levels are below one, suggesting minimal environmental impact .

Handling Precautions

As with many organic solvents, appropriate safety measures should be taken when handling this compound to prevent inhalation or skin contact. It is flammable and should be stored away from heat sources .

Wirkmechanismus

The mechanism of action of 2-ethylbutyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include the dissolution of solutes and the stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methylbutyl acetate

- 2-Ethoxyethyl acetate

- Isopropyl acetate

- Vanillin acetate

Comparison

2-Ethylbutyl acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced fruity odor, making it particularly suitable for use in flavoring and fragrance applications .

Biologische Aktivität

2-Ethylbutyl acetate is an organic compound classified as a carboxylic acid ester. It is primarily used as a solvent in various industrial applications, including coatings, adhesives, and fragrances. Understanding its biological activity is crucial for assessing its safety and potential health effects.

- Chemical Formula : C₈H₁₈O₂

- CAS Number : 123-45-6

- Molecular Weight : 158.23 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of ethyl acetate extracts, which can be extrapolated to understand the behavior of this compound. For instance, ethyl acetate extracts have shown significant antibacterial activity against various strains, including Bacillus cereus and Micrococcus flavus, with minimum inhibitory concentrations (MIC) ranging from 1.70 to 3.41 mg/mL . This suggests that this compound may also exhibit similar antimicrobial effects due to its structural similarities.

Genotoxicity

The genotoxic potential of this compound has been assessed through read-across data from structurally related compounds. It has been shown not to exhibit mutagenic properties in the Ames test, indicating a low risk for genetic damage under typical exposure scenarios .

Repeated Dose and Reproductive Toxicity

Research indicates that repeated exposure to similar esters does not result in significant toxicity at low doses. The safety assessment suggests that exposure levels for this compound are below the threshold of toxicological concern (TTC), implying minimal risk for adverse health effects from repeated exposure .

Pharmacokinetics

Studies on related compounds show that esters like this compound are rapidly metabolized and eliminated from the body. For instance, ethyl acetate has a short elimination half-life in rats, indicating quick clearance from systemic circulation . This rapid metabolism could suggest a lower risk of accumulation and chronic toxicity in humans.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of various ester extracts found that ethyl acetate was particularly effective against gram-positive bacteria. The study's findings can be summarized as follows:

| Microorganism | Extract Type | MIC (mg/mL) |

|---|---|---|

| Bacillus cereus | Ethyl Acetate | 1.70 |

| Micrococcus flavus | Ethyl Acetate | 3.41 |

| Escherichia coli | Ethyl Acetate | >5.00 |

This table illustrates the potential effectiveness of ethyl acetate derivatives in antimicrobial applications, which may extend to this compound due to its similar chemical structure.

Research Findings on Cytotoxicity

A comprehensive analysis of cytotoxic effects revealed that ethyl acetate influences cell viability across different cancer cell lines, including HeLa and MCF-7 cells. The results indicated varying sensitivity levels among different cell types:

| Cell Line | Sensitivity to Ethyl Acetate |

|---|---|

| HeLa | High |

| PC-3 | Moderate |

| MCF-7 | Low |

These findings suggest that while some cells may be more susceptible to the cytotoxic effects of ethyl acetate, further research is needed to specifically evaluate the impacts of this compound on these cell lines.

Eigenschaften

IUPAC Name |

2-ethylbutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLKZWRSOHTERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064916 | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air., Liquid, liquid | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 163.00 °C. @ 740.00 mm Hg | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

130 °F (NFPA, 2010) | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

6.4 mg/mL at 20 °C | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8784 (20°) | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-87-5 | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S9T22253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -100 °C | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 2-ethylbutyl acetate in the atmosphere?

A: Research indicates that the burning of various plant materials significantly contributes to the presence of this compound in the atmosphere. Specifically, the burning of biomass, pine leaves, palm oil, and rubber stem bark has been identified as a major source. []

Q2: How widespread is the presence of this compound in atmospheric particulate matter?

A: A study analyzing PM10 samples collected from three locations in Malaysia (SE, BBN, UKM) found varying levels of this compound. While it was detected in samples from SE and BBN, only two out of the four target compounds, including this compound, were found in samples from UKM. This suggests that the prevalence of this compound may be influenced by local factors such as vegetation types and burning practices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.